molecular formula C16H11FN4OS2 B2552304 6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-63-0

6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2552304
CAS RN: 1049446-63-0
M. Wt: 358.41
InChI Key: DUWYITSWOGGGPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions including ring closure, Suzuki reactions, hydrolysis, and amidation reactions . For example, the synthesis of a related compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was achieved through these methods, and the structure was confirmed by various spectroscopic techniques . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives was described, which involved the preparation of intermediates and subsequent reactions to form the final compound .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and X-ray crystallography . For instance, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed, revealing intermolecular interactions that contribute to the formation of a supramolecular network . Additionally, density functional theory (DFT) calculations can be used to predict and compare the molecular structure with experimental data, as seen in the study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from studies on similar compounds. For example, the condensation of intermediates to form imidazo[2,1-b]-1,3,4-thiadiazole derivatives indicates the potential for various chemical transformations within this class of compounds . The presence of functional groups such as fluorophenyl and methylthiazol suggests possible sites for further chemical modifications and reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be diverse, depending on the substituents present on the core structure. The papers provided do not directly discuss the properties of "6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide," but studies on similar compounds show that they can exhibit high affinity for central benzodiazepine receptors and possess anxiolytic activity . The presence of a fluorophenyl group is often associated with increased biological activity, as seen in the potent anticancer activity of certain imidazo[2,1-b][1,3,4]thiadiazole derivatives .

Scientific Research Applications

Anticancer Applications

  • Novel analogues of imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown potent anticancer activity, particularly against leukemia cells. Compounds like 3a, 4a, and 4c exhibited strong cytotoxicity, suggesting their potential as chemotherapeutic agents (S. Karki et al., 2011).
  • A series of imidazo[2,1-b]thiazole was designed and synthesized, showing cytotoxic activity against colon cancer and melanoma cell lines, with compounds like 12b, 12c, 12e, and others exhibiting superior activity compared to sorafenib, a positive control (Mohammed S. Abdel‐Maksoud et al., 2019).

Antimicrobial and Antitubercular Activities

  • Compounds derived from imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antimicrobial and antitubercular activities, indicating their potential as therapeutic agents in combating infectious diseases (N. Güzeldemirci & O. Küçükbasmacı, 2010).

Antioxidant Properties

  • Triazolo-thiadiazoles derivatives, including those with the 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl) moiety, were investigated for their antioxidant properties, demonstrating potent activity in various assays, suggesting their potential in oxidative stress-related conditions (D. Sunil et al., 2010).

Anti-inflammatory and Analgesic Activities

  • New imidazo[2,1-b]thiazole derivatives carrying the benzoxazole group and terminated with polar groups such as chloro/bromo/cyano demonstrated anti-inflammatory and analgesic activities, highlighting their therapeutic potential in pain and inflammation management (Okşan Soyer Can et al., 2021).

properties

IUPAC Name

6-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c1-9-7-23-15(18-9)20-14(22)13-8-24-16-19-12(6-21(13)16)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWYITSWOGGGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

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